molecular formula C7H10N2O4 B047660 Ethyl (2,5-dioxoimidazolidin-1-yl)acetate CAS No. 117043-46-6

Ethyl (2,5-dioxoimidazolidin-1-yl)acetate

Cat. No. B047660
M. Wt: 186.17 g/mol
InChI Key: GNXORIGNFLSKCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate and related derivatives often involves phosphine-catalyzed annulation of ethyl (arylimino)acetates, leading to highly functionalized oxoimidazolidines. For instance, Guangning Ma et al. (2009) described a method where ethyl (arylimino)acetates undergo annulation to yield polysubstituted oxoimidazolidine derivatives in moderate to good yields using simple and readily available starting materials under mild conditions (Ma et al., 2009). Another approach, as reported by A. S. Shestakov et al. (2007), involves the cyclization of guanidines with ethyl bromoacetate, dimethyl acetylenedicarboxylate, and maleic anhydride to synthesize derivatives of 2-iminoimidazolidin-4-one (Shestakov et al., 2007).

Molecular Structure Analysis

The molecular structure of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate derivatives has been characterized through various spectroscopic methods including NMR and X-ray diffraction. These techniques have elucidated the compound's crystalline structure, highlighting the importance of intermolecular hydrogen bonds in stabilizing the molecular conformation. For example, a study by B. Hernandez et al. (2021) on a related thiohydantoin compound provided insights into the molecular and crystal structure, revealing significant stabilization by intermolecular N-H•••O hydrogen bonds (Hernandez et al., 2021).

Chemical Reactions and Properties

Ethyl (2,5-dioxoimidazolidin-1-yl)acetate can participate in various chemical reactions, leading to the synthesis of complex heterocyclic compounds. These reactions are often facilitated by the presence of functional groups that can undergo nucleophilic attack or condensation. For instance, the reaction with diethyl acetylenedicarboxylate under specific conditions can yield (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates, showcasing the compound's versatility in synthesizing heterocyclic structures (Aly et al., 2014).

Scientific research applications

  • Treatment of MMP-12-Mediated Disorders: Novel 2,5-dioxoimidazolidin-4-yl acetamide derivatives, which likely include Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, have shown potential in treating disorders mediated by MMP-12, such as asthma and COPD. These derivatives exhibit median inhibitory concentrations ranging from 0.004-0.032 M (Expert Opinion on Therapeutic Patents, 2004).

  • Synthesis of 2-Iminoimidazolidin-4-one Derivatives: This compound is used in the synthesis of 2-iminoimidazolidin-4-one derivatives, which are potentially valuable in various chemical processes (Russian Chemical Bulletin, 2007).

  • Anti-Inflammatory and Analgesic Applications: Ethyl aryloxadiazolylacetates synthesized using aroyl chlorides and pyridine, which might include Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, show potential for anti-inflammatory and analgesic activities in pharmaceuticals (Heterocyclic Communications, 2001).

  • Synthesis of Functionalized Oxoimidazolidines: Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is used in the phosphine-catalyzed annulation of ethyl (arylimino)acetates, leading to the synthesis of highly functionalized oxoimidazolidines (Chemical Communications, 2008).

  • Potential Antihistaminic and Antimicrobial Properties: The crystal structure of 2-acetate, which likely includes Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, exhibits a tetrahedral conformation, suggesting potential for antihistaminic and antimicrobial properties (Analytical Sciences: The International Journal of the Japan Society for Analytical Chemistry, 2001).

  • Antimicrobial Activity Against Various Microorganisms: Synthesized compounds, including those derived from Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, show antimicrobial activity against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Arabian Journal of Chemistry, 2017).

  • Antiparkinson's Activity: Novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives, which may include Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, show potential anti-Parkinson's activity (International Journal of Health & Allied Sciences, 2012).

properties

IUPAC Name

ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-2-13-6(11)4-9-5(10)3-8-7(9)12/h2-4H2,1H3,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXORIGNFLSKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368850
Record name Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2,5-dioxoimidazolidin-1-yl)acetate

CAS RN

117043-46-6
Record name Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NT Tzvetkov, H Euler, CE Müller - Beilstein Journal of Organic …, 2012 - beilstein-journals.org
Dihydroimidazo [5, 1-c][1, 2, 4] triazine-3, 6 (2H, 4H)-dione derivatives were prepared by successive N3-and N1-alkylation of hydantoins, followed by regioselective thionation and …
Number of citations: 12 www.beilstein-journals.org

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